Dihexadecylamine chemical formula and molecular weight
Dihexadecylamine chemical formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexadecylamine, also known as N-hexadecylhexadecan-1-amine or dicetylamine, is a symmetrical secondary amine characterized by two C16 alkyl chains attached to a nitrogen atom. Its long, hydrophobic alkyl chains and polar amine head group impart amphiphilic properties, making it a valuable compound in various chemical and industrial applications. This technical guide provides an in-depth overview of the chemical and physical properties of dihexadecylamine, detailed experimental protocols for its synthesis, and its applications, particularly in the realm of drug delivery and nanomaterials.
Chemical and Physical Properties
Dihexadecylamine is a waxy solid at room temperature, with a color ranging from white to off-white or pale yellow.[1] Its pronounced hydrophobic nature makes it soluble in organic solvents while having limited solubility in water.[1]
Core Chemical Data
| Identifier | Value | Reference |
| Chemical Formula | C₃₂H₆₇N | [2][3] |
| Molecular Weight | 465.88 g/mol | |
| IUPAC Name | N-hexadecylhexadecan-1-amine | |
| CAS Number | 16724-63-3 | |
| Synonyms | Dicetylamine, Di(n-hexadecyl)amine, N-Hexadecyl-1-hexadecanamine |
Physicochemical Properties
The reported physical properties of dihexadecylamine can vary between sources, likely due to differences in purity and measurement conditions.
| Property | Value | Source |
| Melting Point | 65.5-66.5 °C | Lattuada & Uberti, 2002 |
| 67.03 °C | ChemicalBook | |
| Boiling Point | 488.93 °C (estimated) | ChemicalBook |
| Density | 0.9018 g/cm³ (estimated) | ChemicalBook |
Experimental Protocols
Synthesis of Dihexadecylamine
A convenient laboratory-scale synthesis of dihexadecylamine can be achieved through the bisalkylation of cyanamide followed by acidic hydrolysis. The following protocol is adapted from a procedure published in Organic Preparations and Procedures International.
Materials:
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Hexadecyl bromide
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50% aqueous cyanamide
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Aliquat® 336 (Phase Transfer Catalyst)
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Toluene
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2 M Sulfuric acid (H₂SO₄)
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3.5 M Sodium hydroxide (NaOH)
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Chloroform (CHCl₃)
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Sodium sulfate (Na₂SO₄), anhydrous
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Diethyl ether (Et₂O)
Procedure:
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Bisalkylation of Cyanamide:
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In a reaction vessel, combine 50% aqueous cyanamide, Aliquat® 336 (as a phase transfer catalyst), hexadecyl bromide, and toluene.
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Stir the mixture vigorously at 50°C for 8 hours. This reaction forms the intermediate, dihexadecylcyanamide.
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After the reaction period, separate the organic phase.
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Evaporate the toluene from the organic phase to yield crude dihexadecylcyanamide. This intermediate is typically used in the next step without further purification.
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Hydrolysis of Dihexadecylcyanamide:
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Suspend the crude dihexadecylcyanamide in 2 M sulfuric acid.
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Reflux the mixture for 8 hours to facilitate the complete hydrolysis of the cyanamide to the corresponding amine.
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Cool the reaction mixture to room temperature.
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Carefully neutralize the mixture by adding 3.5 M sodium hydroxide.
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Extract the product into chloroform.
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Wash the organic phase with water, then dry it over anhydrous sodium sulfate.
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Filter the solution and evaporate the chloroform to yield a crude solid.
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Purification:
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Purify the crude dihexadecylamine by trituration with diethyl ether.
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Collect the resulting white solid by filtration and wash with additional diethyl ether.
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The final product is di(n-hexadecyl)amine.
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Application in Nanoparticle Synthesis
Long-chain amines like dihexadecylamine are effective stabilizing or capping agents in the synthesis of nanoparticles, preventing their aggregation and controlling their size and shape. The following is a representative protocol for the synthesis of copper nanoparticles using a long-chain amine as a stabilizing agent, adapted from a polyol-mediated synthesis method. While the original study used 1-hexadecylamine, the principles are applicable to dihexadecylamine due to its similar surfactant properties.
Materials:
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Copper(II) nitrate (Cu(NO₃)₂)
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Dihexadecylamine (as stabilizing agent)
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Ethylene glycol (as solvent and reducing agent)
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Ethanol
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Argon gas
Procedure:
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Preparation of Precursor Solution:
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Prepare a solution of copper(II) nitrate in ethylene glycol in a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet.
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Add the desired molar ratio of dihexadecylamine to the solution.
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Homogenization:
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Heat the mixture to approximately 60°C and stir until a complete, homogeneous solution is achieved.
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Nanoparticle Formation:
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Rapidly heat the solution to 160°C while bubbling argon through the mixture to maintain an inert atmosphere.
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Observe the color changes of the solution, which indicate the reduction of copper ions and the formation of nanoparticles. The reaction is typically allowed to proceed for several hours.
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Isolation and Purification:
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After the reaction is complete, rapidly cool the solution to room temperature.
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Separate the copper nanoparticles by centrifugation.
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Wash the nanoparticles several times with ethanol to remove any unreacted precursors and excess stabilizing agent.
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Dry the final nanoparticle product under an argon atmosphere.
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Applications in Drug Development
The amphiphilic nature of dihexadecylamine makes it a candidate for use in various drug delivery systems. Its long alkyl chains can integrate into the lipid bilayers of liposomes or the core of lipid nanoparticles, while the amine group can be functionalized or used to impart a positive surface charge. Cationic lipids are often used to facilitate the delivery of nucleic acids (e.g., siRNA, mRNA) by complexing with the negatively charged genetic material and promoting interaction with cell membranes.
While specific formulations in approved drugs may not prominently feature dihexadecylamine, it and similar long-chain amines are instrumental in the research and development of:
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Lipid Nanoparticles (LNPs): As a component of the lipid mixture, it can help encapsulate and stabilize therapeutic payloads, such as small molecules or biologics.
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Cationic Liposomes: The amine group can be protonated to create a positive surface charge, which is crucial for gene delivery applications.
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Emulsions and Nanoemulsions: It can act as a surfactant to stabilize oil-in-water or water-in-oil emulsions used for delivering lipophilic drugs.
Safety and Handling
Dihexadecylamine is known to cause skin and eye irritation. It is also classified as being very toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. All work should be conducted in a well-ventilated area, and appropriate disposal methods must be followed to prevent environmental contamination.
